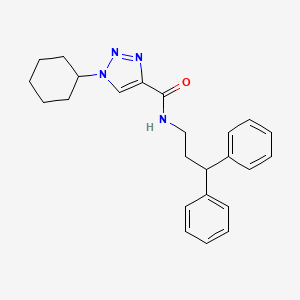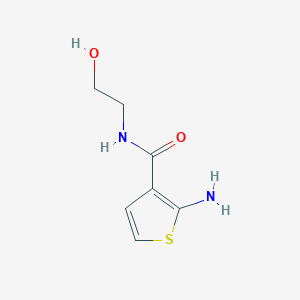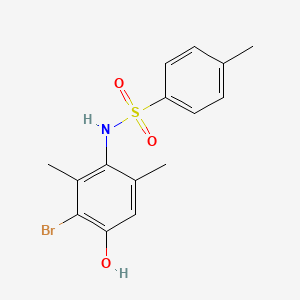
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, also known as PTTM, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. PARP inhibitors, including PTTM, have shown promise in the treatment of various cancers, particularly those with BRCA mutations.
Wirkmechanismus
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is a potent inhibitor of PARP, which plays a crucial role in DNA repair mechanisms. PARP inhibitors, including this compound, work by blocking the activity of PARP, which leads to the accumulation of DNA damage in cancer cells. This accumulation of DNA damage eventually leads to cell death. Additionally, PARP inhibitors have also been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This selectivity is due to the fact that cancer cells are more reliant on PARP for DNA repair than normal cells. This compound has also been shown to induce apoptosis (cell death) in cancer cells, which further contributes to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, this compound has also been shown to sensitize cancer cells to other DNA-damaging agents, which could potentially enhance the effectiveness of current cancer treatments. However, one limitation of this compound is its low solubility in water, which could limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. One direction is to optimize the synthesis method to improve the yield and solubility of this compound. Another direction is to investigate the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of this compound in vivo. Overall, this compound has shown promise as a potential cancer therapy, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-pyridinemethanol with thionyl chloride to form 2-pyridinemethanesulfonyl chloride. This intermediate is then reacted with morpholine to form 2-pyridinemethylmorpholine. The final step involves the reaction of 2-pyridinemethylmorpholine with piperidinone-5-carboxylic acid to form this compound. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has shown potential in the treatment of various cancers, particularly those with BRCA mutations. BRCA mutations are known to cause defects in DNA repair mechanisms, which makes cancer cells more susceptible to PARP inhibitors. This compound has been shown to be effective in inhibiting the growth of BRCA-deficient cancer cells in vitro and in vivo. Additionally, this compound has also shown promise in the treatment of other cancers, such as prostate cancer and glioblastoma.
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15-5-4-13(16(21)18-7-9-22-10-8-18)11-19(15)12-14-3-1-2-6-17-14/h1-3,6,13H,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXFMYSCKSGNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCSCC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6134203.png)
![1-(3-methoxybenzyl)-N-[(8-methoxy-2H-chromen-3-yl)methyl]-3-piperidinamine](/img/structure/B6134209.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134216.png)
![N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6134223.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6134237.png)

![2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6134248.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6134260.png)
![(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6134267.png)

![N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B6134296.png)
![2-(2-methoxyethyl)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6134304.png)